molecular formula C11H19NO4 B2372601 tert-butyl N-[1-(methoxymethyl)-3-oxocyclobutyl]carbamate CAS No. 2219370-86-0

tert-butyl N-[1-(methoxymethyl)-3-oxocyclobutyl]carbamate

Cat. No.: B2372601
CAS No.: 2219370-86-0
M. Wt: 229.276
InChI Key: RTLBKTVJZHUBJL-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(methoxymethyl)-3-oxocyclobutyl]carbamate is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.276 g/mol. This compound is known for its potential therapeutic applications, particularly as an inhibitor of Protein Kinase B (PKB).

Preparation Methods

The synthesis of tert-butyl N-[1-(methoxymethyl)-3-oxocyclobutyl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .

Chemical Reactions Analysis

Tert-butyl N-[1-(methoxymethyl)-3-oxocyclobutyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Tert-butyl N-[1-(methoxymethyl)-3-oxocyclobutyl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound’s inhibitory effect on Protein Kinase B (PKB) makes it valuable in studying cellular signaling pathways.

    Medicine: Due to its potential therapeutic properties, it is being investigated for use in treating diseases related to PKB dysregulation, such as cancer.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which tert-butyl N-[1-(methoxymethyl)-3-oxocyclobutyl]carbamate exerts its effects involves the inhibition of Protein Kinase B (PKB). This inhibition disrupts the signaling pathways that PKB is involved in, leading to altered cellular functions. The compound binds to the active site of PKB, preventing its activation and subsequent phosphorylation of downstream targets.

Comparison with Similar Compounds

Tert-butyl N-[1-(methoxymethyl)-3-oxocyclobutyl]carbamate can be compared to other carbamate derivatives, such as:

    Tert-butyl carbamate: A simpler compound used as a protecting group in organic synthesis.

    Benzyl carbamate: Another carbamate derivative with different applications in organic synthesis.

    Methyl carbamate: Used in the synthesis of various chemical products.

The uniqueness of this compound lies in its specific structure and its ability to inhibit Protein Kinase B (PKB), which is not a common feature among other carbamate derivatives.

Properties

IUPAC Name

tert-butyl N-[1-(methoxymethyl)-3-oxocyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-11(7-15-4)5-8(13)6-11/h5-7H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLBKTVJZHUBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(=O)C1)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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